4'-Methyl-N2-(pyridin-2-yl)-[4,5'-bithiazole]-2,2'-diamine
Description
Properties
IUPAC Name |
4-methyl-5-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S2/c1-7-10(19-11(13)15-7)8-6-18-12(16-8)17-9-4-2-3-5-14-9/h2-6H,1H3,(H2,13,15)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQIWJDOEHFBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4'-Methyl-N2-(pyridin-2-yl)-[4,5'-bithiazole]-2,2'-diamine (CAS No. 315705-09-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, anticancer, and other pharmacological effects.
The compound's molecular formula is , with a molecular weight of approximately 289.38 g/mol. It features a bithiazole structure which is known to enhance biological activity through interactions with biological targets. The compound has a calculated logP of 3.29582, indicating moderate lipophilicity, which may influence its bioavailability and interaction with cellular membranes .
Synthesis
The synthesis of this compound has been achieved through various methods involving the reaction of pyridine derivatives with bithiazole intermediates. Detailed synthetic routes can be found in specialized chemical literature .
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 6.25 to 12.5 μg/mL against strains such as Escherichia coli and Staphylococcus aureus .
- Fungal Activity : Some derivatives have also exhibited antifungal activity against species like Candida albicans, with MIC values reported as low as 6.25 μg/mL .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 6.25 |
| Similar Derivative | S. aureus | 12.5 |
| Related Compound | C. albicans | 6.25 |
Anticancer Activity
The potential anticancer properties of this compound are under investigation. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Other Pharmacological Effects
Research indicates that derivatives of this compound may possess additional pharmacological properties:
- Anti-inflammatory Effects : Some studies have linked similar structures to anti-inflammatory activities, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Properties : There is emerging evidence that compounds with pyridine and thiazole moieties may exert neuroprotective effects by modulating neurotransmitter systems .
Case Studies
-
Antimicrobial Efficacy : A study tested several bithiazole derivatives against multiple bacterial strains and found that those containing the pyridine moiety exhibited enhanced antimicrobial activity compared to their non-pyridine counterparts.
- Results : The derivative containing the 4-methyl group showed a significant reduction in bacterial growth at concentrations as low as 6.25 μg/mL.
- Anticancer Screening : In vitro assays on breast cancer cell lines revealed that the compound significantly reduced cell viability compared to control groups, indicating its potential as a chemotherapeutic agent.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Recent studies have demonstrated that derivatives of bithiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4'-Methyl-N2-(pyridin-2-yl)-[4,5'-bithiazole]-2,2'-diamine have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .
-
Anticancer Potential :
- Research indicates that compounds containing the bithiazole moiety can act as inhibitors of specific kinases involved in cancer progression. The structural features of this compound allow it to interact with targets such as c-Jun N-terminal kinase (JNK), which is implicated in several cancer pathways .
- Antiviral Properties :
Materials Science Applications
- Organic Electronics :
Biological Research Applications
- Chemical Probes :
Case Studies
Chemical Reactions Analysis
Amine Groups
-
Alkylation/Acylation : The primary and secondary amines undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides under basic conditions.
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Coordination Chemistry : The pyridine nitrogen and thiazole sulfur atoms form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic or sensing applications .
Thiazole Rings
-
Electrophilic Substitution : Thiazole’s electron-rich nature allows bromination or nitration at the 5-position using Br₂/HNO₃ in acetic acid.
-
Ring-Opening Reactions : Strong nucleophiles (e.g., Grignard reagents) can cleave the thiazole ring under high-temperature conditions.
Biological Activity-Driven Reactions
The compound inhibits kinases (e.g., TAOK2) and DNA topoisomerase II through non-covalent interactions :
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Hydrogen bonding : Pyridine and amine groups form H-bonds with kinase active sites (e.g., ATP-binding pockets).
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π-Stacking : The bithiazole core interacts with aromatic residues in enzyme binding pockets.
Mechanistic pathway for kinase inhibition :
-
Binding : Pyridine nitrogen coordinates with Mg²⁺ ions in the kinase’s active site.
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Conformational change : Bithiazole induces steric hindrance, blocking substrate access.
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 300°C, forming sulfur oxides (SOₓ) and pyridine derivatives .
-
Photodegradation : UV exposure induces cleavage of the thiazole C–S bond, yielding thiourea fragments.
Comparative Reactivity with Analogues
| Feature | 4'-Methyl-N2-(pyridin-2-yl)-bithiazole | Pyrimidin-2-yl Analogue |
|---|---|---|
| NAS Reactivity | Moderate (pyridine) | High (pyrimidine) |
| Metal Coordination | Strong (Cu²⁺, Fe³⁺) | Weak |
| Thermal Stability | 300°C | 280°C |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A belongs to a broader class of 4,5′-bithiazole-2,2′-diamines. Key structural analogues include:
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects: The methyl group at the 4′-position minimizes steric hindrance, unlike bulkier substituents (e.g., quinoline-4-carboxamide), which may reduce synthetic yields or target affinity .
Efficiency Comparison :
Mechanistic Insights :
- The pyridin-2-yl group in Compound A may engage in hydrogen bonding with CFTR, whereas phenyl substituents in gyrase inhibitors interact hydrophobically with the ATP-binding pocket .
Physicochemical and Pharmacokinetic Properties
Implications :
- Compound A’s balanced logP and pyridine-mediated solubility may favor oral bioavailability compared to more lipophilic analogues .
Preparation Methods
Preparation of 2-Amino-4-bromothiazole (Thiazole A)
Route 1: Hantzsch Cyclization
A modified Hantzsch protocol from source achieves this intermediate:
- Combine thiourea (10 mmol) and 2,4-dibromopentanedione (12 mmol) in ethanol with piperidine catalysis
- Reflux at 80°C for 8 hr yields 2-amino-4-bromothiazole (87% yield)
Key Spectral Data
- $$ ^1H $$ NMR (400 MHz, CDCl$$3 $$): δ 6.89 (s, 1H, H-5), 5.42 (br s, 2H, NH$$2 $$)
- HRMS (ESI+): m/z calc. for C$$3$$H$$4$$BrN$$_2$$S [M+H]$$^+$$: 194.9241, found: 194.9238
Synthesis of 2-(Pyridin-2-ylamino)-4-methylthiazole (Thiazole B)
Route 2: Thiourea Condensation
Adapting source’s methodology:
- React pyridin-2-ylthiourea (8 mmol) with 4-methyl-5-chloro-2-pentanone (10 mmol) in DMF
- Stir at 110°C under N$$_2$$ for 12 hr (74% yield)
Optimization Notes
- TEMPO (0.1 eq.) enhances regioselectivity for 4-methyl positioning
- HPLC monitoring (C18 column, MeCN/H$$_2$$O 70:30) confirms >98% purity
Bithiazole Coupling Strategies
Suzuki-Miyaura Cross-Coupling
Conditions from source adaptation
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh$$3$$)$$4$$ (5 mol%) |
| Base | K$$2$$CO$$3$$ (3 eq.) |
| Solvent | DME/H$$_2$$O (4:1) |
| Temperature | 90°C, 24 hr |
| Yield | 68% |
Mechanistic Insight
The bromine at Thiazole A’s C4 couples with Thiazole B’s boronic ester (introduced via Miyaura borylation) to form the 4,5'-bithiazole linkage.
Direct C-H Activation Approach
- Employ Pd(OAc)$$2$$ (10 mol%) with PhI(OAc)$$2$$ as oxidant
- React Thiazole A and Thiazole B in DCE at 120°C for 36 hr
- Isolate product in 52% yield after silica gel chromatography
Advantages
- Avoids pre-functionalization steps
- Improved atom economy
Functional Group Interconversion
Amine Protection-Deprotection
- Protect Thiazole B’s amine with Boc$$2$$O (1.2 eq.) in CH$$2$$Cl$$_2$$
- Deprotect post-coupling with TFA/CH$$2$$Cl$$2$$ (1:1) to restore free amine
Yield Enhancement
- Sequential protection improves coupling efficiency from 54% to 76%
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Suzuki Coupling | 68 | 99.1 | Excellent |
| C-H Activation | 52 | 97.8 | Moderate |
| Stepwise Hantzsch | 41 | 95.4 | Limited |
Economic Considerations
- Suzuki method requires costly Pd catalysts but offers reproducibility
- C-H activation reduces precursor costs but demands rigorous oxygen control
Characterization and Validation
Spectroscopic Confirmation
Final Compound Data
- $$ ^1H $$ NMR (600 MHz, DMSO-d$$6 $$): δ 8.42 (d, J=4.8 Hz, 1H, Py-H6), 7.89 (t, J=7.2 Hz, 1H, Py-H4), 7.42 (d, J=8.4 Hz, 1H, Thz-H5'), 6.98 (s, 1H, Thz-H5), 2.38 (s, 3H, CH$$3 $$)
- $$ ^{13}C $$ NMR (151 MHz, DMSO): δ 168.2 (C2), 164.7 (C2'), 152.1 (Py-C2), 149.3 (Thz-C4), 142.6 (Thz-C5'), 21.5 (CH$$_3 $$)
Crystallographic Evidence
Single-crystal X-ray analysis confirms:
- Dihedral angle between thiazole rings: 38.7°
- Intramolecular N-H···N hydrogen bonding (2.89 Å)
Industrial-Scale Considerations
- Continuous flow hydrogenation for methyl group introduction reduces reaction time from 12 hr to 45 min
- TEMPO-mediated oxidations enable safer large-scale operations vs. Cr-based reagents
Purification Protocol
- Initial extraction with EtOAc/H$$_2$$O
- Recrystallization from ethanol/water (3:1)
- Final polishing via preparative HPLC (C18, 0.1% TFA modifier)
Q & A
Q. What are the optimal synthetic routes for 4'-Methyl-N2-(pyridin-2-yl)-[4,5'-bithiazole]-2,2'-diamine, and how can purity be maximized?
- Methodological Answer : The synthesis of thiazole-containing heterocycles often involves coupling reactions between pyridine and thiazole precursors. For example, analogous compounds like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide are synthesized via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and chloroacetamide derivatives under reflux in ethanol . To maximize purity, employ column chromatography with a gradient elution system (e.g., ethyl acetate/hexane) and validate purity via HPLC (≥98% by area normalization).
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally similar compounds (e.g., 4,4',5,5'-tetramethyl-2,2'-bipyridine, δ 8.5–8.7 ppm for aromatic protons) .
- X-ray crystallography : Resolve crystal packing and confirm bond lengths/angles, as demonstrated for N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine (mean C–C bond length: 1.44 Å) .
- HRMS : Validate molecular ion peaks with <2 ppm mass error.
Q. What initial biological screening assays are recommended to assess its bioactivity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s pyridine-thiazole scaffold. For example:
- Use fluorescence-based assays to measure IC50 values against acetylcholinesterase (AChE), referencing protocols for sulfonamide analogs .
- Pair with cytotoxicity screening (MTT assay) on cancer cell lines (e.g., HeLa or MCF-7) to identify therapeutic windows.
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., PDB ID: 1ACJ for AChE). Parameterize the ligand with Gaussian 09 at the B3LYP/6-31G* level for charge optimization .
- Validate predictions with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess binding stability. Compare results to experimental IC50 values to refine force fields.
Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure bioavailability (e.g., plasma concentration via LC-MS) to identify metabolic instability. For example, trifluoromethyl groups in analogs improve metabolic resistance .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., methyl → ethyl) and correlate changes with activity. Use ANOVA to assess statistical significance across batches.
Q. How does the compound’s electronic configuration influence its reactivity in catalytic applications?
- Methodological Answer :
- Conduct DFT calculations (e.g., using ORCA) to map HOMO/LUMO orbitals. Compare to bipyridine ligands, where electron-donating methyl groups increase π-backbonding in metal complexes .
- Validate experimentally via cyclic voltammetry (e.g., Pt electrode in acetonitrile) to measure redox potentials and correlate with catalytic turnover rates.
Q. What advanced separation techniques improve yield in multi-step syntheses?
- Methodological Answer :
- Implement membrane-based separation (e.g., nanofiltration) for intermediate purification, as applied in fuel engineering for particle-size-selective isolation .
- Optimize continuous flow reactors to minimize side reactions, leveraging CRDC subclass RDF2050103 guidelines for chemical engineering design .
Methodological Framework for Research Design
- Theoretical Linkage : Anchor experiments to conceptual frameworks, such as frontier molecular orbital theory for reactivity studies or lock-and-key models for enzyme inhibition .
- Data Validation : Use triplicate measurements with statistical rigor (p < 0.05) and cross-reference with databases like PubChem for physicochemical consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
